PF429242 dihydrochloride

Description

BenchChem offers high-quality PF429242 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PF429242 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

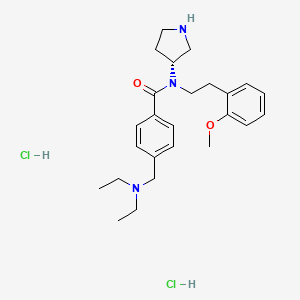

4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2.2ClH/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3;;/h6-13,23,26H,4-5,14-19H2,1-3H3;2*1H/t23-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUZWFZKTIOWTI-MQWQBNKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-429242 Dihydrochloride and its Role in the S1P Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-429242 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Site-1 Protease (S1P), also known as membrane-bound transcription factor peptidase, site 1 (MBTPS1). S1P plays a crucial role in the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that govern the homeostasis of cholesterol and fatty acids. By inhibiting S1P, PF-429242 effectively blocks the SREBP signaling pathway, leading to a downstream reduction in the expression of genes involved in lipid biosynthesis and metabolism. This technical guide provides an in-depth overview of the PF-429242 S1P inhibition pathway, including its mechanism of action, relevant experimental data, and detailed protocols for key assays.

Mechanism of Action: Inhibition of S1P and Downstream Effects

PF-429242 acts as a reversible and competitive inhibitor of S1P.[1] This inhibition prevents the initial cleavage of SREBP precursor proteins (pSREBPs) in the Golgi apparatus. Under normal physiological conditions, SREBPs are escorted from the endoplasmic reticulum to the Golgi by SREBP cleavage-activating protein (SCAP) when cellular sterol levels are low. In the Golgi, S1P cleaves the luminal loop of the SREBP precursor. This is followed by a second cleavage by Site-2 Protease (S2P), which releases the N-terminal active form of SREBP (nSREBP). The nSREBP then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription.

By inhibiting S1P, PF-429242 blocks this entire cascade. The unprocessed pSREBPs are retained in the Golgi and are unable to activate the transcription of a suite of genes involved in cholesterol and fatty acid synthesis. A significant downstream target of this pathway is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The promoter region of the PCSK9 gene contains a functional SRE, and its transcription is predominantly regulated by SREBP-2 in vivo.[2][3] Therefore, by inhibiting S1P and the subsequent activation of SREBP-2, PF-429242 is anticipated to decrease the expression and secretion of PCSK9. PCSK9 is a key regulator of plasma cholesterol levels, as it promotes the degradation of the low-density lipoprotein receptor (LDLR). A reduction in PCSK9 levels would lead to increased LDLR recycling to the cell surface, enhanced clearance of LDL cholesterol from the circulation, and consequently, a lowering of plasma cholesterol.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-429242 dihydrochloride from various in vitro and in vivo studies.

| Parameter | Value | Assay System | Reference |

| IC50 for S1P | 170 nM | Cell-free assay | [4] |

| IC50 for S1P | 175 nM | Reversible and competitive inhibition | [1] |

| Ki for S1Pecto/SPRINGecto complex | 12 nM | Competitive inhibition | |

| IC50 for Cholesterol Synthesis | 0.5 µM | HepG2 cells | [5] |

| Cell-Based Activity | Concentration | Effect | Cell Line | Reference |

| SREBP Processing Inhibition | 10 µM | Inhibition of endogenous SREBP processing | Chinese hamster ovary cells | [5] |

| SRE-Luciferase Reporter Gene | - | Down-regulation of signal | Human embryonic kidney 293 cells | [5] |

| SREBP Target Gene Expression | - | Down-regulation | HepG2 cells | [5] |

| Cell Viability (RCC1 cells) | 5-25 µM | Concentration-dependent decrease | RCC1 cells | [6] |

| SREBP1-S1P Dependent Gene Down-regulation | 10 µM (24h) | Down-regulation of ACS, PTTG1, and LDLR | RCC1 cells | [2] |

Experimental Protocols

In Vitro S1P Inhibition Assay (Fluorogenic Substrate-Based)

This protocol is adapted from general fluorogenic protease assay principles and is suitable for determining the inhibitory activity of PF-429242 on S1P.

Materials:

-

Recombinant human S1P (catalytic domain)

-

Fluorogenic S1P substrate (e.g., a peptide containing the S1P cleavage site flanked by a fluorophore and a quencher)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20

-

PF-429242 dihydrochloride

-

DMSO (for compound dilution)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of PF-429242 dihydrochloride in DMSO.

-

Create a serial dilution of PF-429242 in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In the 96-well plate, add 10 µL of the diluted PF-429242 or vehicle control to the appropriate wells.

-

Add 40 µL of recombinant S1P (at a final concentration of e.g., 10 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the fluorogenic S1P substrate (at a final concentration of e.g., 10 µM) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of S1P inhibition against the concentration of PF-429242 and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of SREBP-2 Processing in HepG2 Cells

This protocol details the procedure to assess the effect of PF-429242 on the proteolytic processing of SREBP-2.

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Sterol-depletion medium (e.g., DMEM with 10% lipoprotein-deficient serum)

-

PF-429242 dihydrochloride

-

DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-SREBP-2 (recognizing both precursor and mature forms), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

-

To induce SREBP-2 processing, switch the cells to sterol-depletion medium for 16-24 hours.

-

Treat the cells with various concentrations of PF-429242 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.

-

Analyze the band intensities to quantify the relative amounts of the precursor and mature forms of SREBP-2.

Signaling Pathways and Experimental Workflows

Signaling Pathway of S1P Inhibition by PF-429242

Caption: The S1P inhibition pathway by PF-429242, blocking SREBP processing and downstream PCSK9 expression.

Experimental Workflow: In Vitro S1P Inhibition Assay

Caption: Workflow for an in vitro S1P inhibition assay using a fluorogenic substrate.

Logical Relationship: S1P Inhibition to Reduced PCSK9

Caption: Logical flow from S1P inhibition by PF-429242 to the reduction of PCSK9 levels.

Conclusion

PF-429242 dihydrochloride is a valuable research tool for investigating the SREBP signaling pathway and its role in lipid metabolism. Its potent and selective inhibition of S1P provides a mechanism to modulate the expression of numerous genes involved in cholesterol and fatty acid homeostasis, including the clinically relevant target PCSK9. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the direct effects of PF-429242 on PCSK9 expression and secretion in various in vitro and in vivo models will continue to elucidate its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vitro assay for site-specific proteases using bead-attached GFP substrate. | Semantic Scholar [semanticscholar.org]

- 3. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 4. PF-429242 exhibits anticancer activity in hepatocellular carcinoma cells via FOXO1-dependent autophagic cell death and IGFBP1-dependent anti-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent SREBP2 reporter lentivirus — LipExoGen [lipexogen.com]

- 6. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PF-429242 Dihydrochloride on SREBP Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of PF-429242 dihydrochloride (B599025) on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). PF-429242 is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), a key enzyme in the activation of SREBPs. By inhibiting S1P, PF-429242 effectively blocks the proteolytic cleavage of SREBP precursor forms, preventing their maturation and subsequent translocation to the nucleus. This inhibition leads to a downstream reduction in the transcription of SREBP target genes involved in cholesterol and fatty acid biosynthesis. This guide details the mechanism of action, provides quantitative data on its inhibitory effects, and outlines detailed experimental protocols for studying its activity.

Introduction to SREBP Processing and its Inhibition by PF-429242

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis.[1] Inactive SREBP precursors are embedded in the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus. There, SREBP is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P). This two-step cleavage releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus to activate the expression of genes involved in cholesterol and fatty acid synthesis.[1]

PF-429242 dihydrochloride is a small molecule inhibitor that specifically targets S1P.[2] By competitively and reversibly binding to S1P, PF-429242 prevents the initial cleavage of the SREBP precursor, thereby halting the entire activation cascade.[2] This targeted inhibition makes PF-429242 a valuable tool for studying the SREBP pathway and a potential therapeutic agent for disorders characterized by dysregulated lipid metabolism.

Quantitative Data on PF-429242 Dihydrochloride Activity

The inhibitory potency of PF-429242 has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| S1P Inhibition (IC₅₀) | 175 nM | In vitro enzyme assay | [3] |

| Cholesterol Synthesis Inhibition (IC₅₀) | 0.5 µM | HepG2 cells | [3] |

| Endogenous SREBP Processing Inhibition | Effective at 10 µM | Chinese Hamster Ovary (CHO) cells | [3] |

| SRE-Luciferase Reporter Gene Downregulation | Effective at 10 µM | Human Embryonic Kidney (HEK293) cells | [3] |

Table 1: In Vitro and Cellular Activity of PF-429242 Dihydrochloride. This table summarizes the key inhibitory concentrations (IC₅₀) and effective concentrations of PF-429242 in various experimental systems.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Figure 1: SREBP Processing Pathway and Inhibition by PF-429242. This diagram illustrates the sequential cleavage of the SREBP precursor in the Golgi apparatus and the inhibitory action of PF-429242 on Site-1 Protease (S1P).

Figure 2: Western Blot Workflow for Analyzing SREBP Processing. This flowchart outlines the key steps involved in assessing the impact of PF-429242 on the cleavage of SREBP precursor to its mature form.

Figure 3: SRE-Luciferase Reporter Assay Workflow. This diagram illustrates the experimental procedure to quantify the effect of PF-429242 on the transcriptional activity of SREBP.

Figure 4: Cholesterol Synthesis Assay Workflow. This flowchart depicts the methodology for measuring the impact of PF-429242 on de novo cholesterol biosynthesis using a radiolabeled precursor.

Detailed Experimental Protocols

Western Blotting for SREBP Processing

This protocol is designed to detect the precursor and mature forms of SREBP-1 and SREBP-2 in cell lysates.

Materials:

-

Cell lines: Chinese Hamster Ovary (CHO) or HepG2 cells

-

PF-429242 dihydrochloride

-

Lysis Buffer (RIPA buffer recommended for nuclear and membrane proteins)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of PF-429242 or vehicle (e.g., DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel. The precursor form of SREBPs is approximately 125 kDa, and the mature form is around 68 kDa.[4]

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-SREBP-1 or anti-SREBP-2, typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10000 dilution) for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities for the precursor and mature forms of SREBP to determine the effect of PF-429242 on processing.

SRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of SREBPs.

Materials:

-

Cell line: Human Embryonic Kidney (HEK293) cells

-

SRE-luciferase reporter plasmid (containing multiple copies of the Sterol Response Element upstream of a luciferase gene)

-

Control plasmid (e.g., Renilla luciferase plasmid for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

PF-429242 dihydrochloride

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Cell Seeding: Seed HEK293 cells in a multi-well plate.[6]

-

Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]

-

Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of PF-429242 or vehicle.

-

Cell Lysis and Luciferase Assay: After the treatment period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[6]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in PF-429242-treated cells to that in vehicle-treated cells.

Cholesterol Synthesis Assay

This assay measures the rate of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

-

Cell line: HepG2 cells

-

PF-429242 dihydrochloride

-

[¹⁴C]acetate (radiolabeled precursor)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-Layer Chromatography (TLC) plates and developing solvent

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Treatment: Plate HepG2 cells and treat with PF-429242 or vehicle for a specified duration.[7]

-

Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized cholesterol.[7]

-

Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a hexane:isopropanol solvent mixture.[7]

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate in an appropriate solvent system to separate the different lipid species. A cholesterol standard should be run in parallel.

-

Quantification: Visualize the cholesterol band (e.g., using iodine vapor), scrape the corresponding area from the TLC plate, and measure the amount of radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of [¹⁴C] incorporated into cholesterol in PF-429242-treated cells to that in vehicle-treated cells to determine the percentage of inhibition of cholesterol synthesis.

Conclusion

PF-429242 dihydrochloride is a powerful and specific inhibitor of S1P, making it an invaluable tool for investigating the SREBP signaling pathway. Its ability to block SREBP processing and consequently reduce cholesterol and fatty acid synthesis has been demonstrated through a variety of in vitro and cellular assays. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the effects of PF-429242 and other S1P inhibitors, contributing to a deeper understanding of lipid metabolism and the development of novel therapeutic strategies for metabolic diseases.

References

- 1. SREBP1 Monoclonal Antibody (2A4) (MA5-11685) [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-SREBP1 antibody [2A4] Mouse monoclonal (ab3259) | Abcam [abcam.com]

- 5. novusbio.com [novusbio.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Antiviral Action of PF-429242 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiviral mechanism of PF-429242 dihydrochloride (B599025), a potent and selective inhibitor of Site-1 Protease (S1P). By elucidating its molecular interactions and downstream cellular effects, we aim to provide a comprehensive resource for professionals engaged in antiviral research and drug development.

Core Mechanism of Action: Inhibition of the SREBP Pathway

PF-429242 dihydrochloride exerts its primary antiviral effect through the competitive and reversible inhibition of Site-1 Protease (S1P), also known as subtilisin kexin isozyme-1 (SKI-1).[1][2][3] S1P is a crucial host cell enzyme responsible for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcription factors that regulate the synthesis of cholesterol and fatty acids.

The inhibition of S1P by PF-429242 prevents the proteolytic cleavage of SREBP precursor forms (pSREBPs) in the Golgi apparatus. This blockage halts the release of the N-terminal active fragment of SREBP (nSREBP), which would normally translocate to the nucleus to activate the expression of lipogenic genes.[1][4] The resulting disruption of host lipid metabolism creates an intracellular environment that is inhospitable for the replication of a broad range of viruses that rely on host lipids for their life cycle.

A secondary, more direct antiviral mechanism has been identified for arenaviruses. In this case, PF-429242 directly inhibits the S1P-mediated processing of the arenavirus glycoprotein (B1211001) precursor (GPC) into its mature subunits, GP1 and GP2. This processing is essential for the production of infectious viral particles.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of PF-429242 dihydrochloride against its molecular target and various viruses.

| Target/Process | Assay System | IC50 Value | Reference(s) |

| Site-1 Protease (S1P) | Cell-free assay | 170 nM - 175 nM | [1][2] |

| Cholesterol Synthesis | HepG2 cells | 0.5 µM | [2] |

| Cholesterol Synthesis | CHO cells | 0.53 µM | [5] |

| Arenavirus (LCMV) GPC Processing | In vitro | ~130 nM | |

| Arenavirus (JUNV) Propagation | Cell-based assay | ~5 µM | [1] |

| Arenavirus (LCMV) Propagation | Cell-based assay | ~2 µM | [1] |

| Virus | Cell Line(s) | Effective Concentration | Observation | Reference(s) |

| Dengue Virus (DENV) (all serotypes) | HeLa, HEK-293, HepG2, LLC-MK2 | 30 µM | Statistically significant suppression of infectious viral titers and viral RNA copies. | [2] |

| Zika Virus (ZIKV) | Neuronal cell lines (T98G, U-87MG, SK-N-SH) | 12 µM | Strong reduction in ZIKV replication. | [2] |

| Zika Virus (ZIKV) | Primary monocytes | 30 µM | Strong reduction in ZIKV replication. | [2] |

| Arenaviruses (LCMV and LASV) | Cultured cells | Not specified | Potent antiviral activity. | [2] |

| Hepatitis C Virus (HCV) | Not specified | Not specified | Impairs the onset of HCV infection. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of PF-429242's antiviral mechanism.

SREBP Processing Assay (Western Blot)

-

Objective: To determine the effect of PF-429242 on the proteolytic processing of SREBP.

-

Cell Lines: Human hepatoma (HepG2) cells or Chinese Hamster Ovary (CHO) cells.

-

Protocol:

-

Seed HepG2 or CHO cells in 100 mm plates and grow to 80-90% confluency.

-

Treat cells with varying concentrations of PF-429242 dihydrochloride (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Separate 40-70 µg of protein from each sample by SDS-PAGE on a NuPAGE Tris-Acetate Gel and transfer to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SREBP-1 or SREBP-2 overnight at 4°C. The antibody should be able to detect both the precursor and mature forms.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL Western Blotting Analysis System. The precursor form (pSREBP) will appear as a higher molecular weight band, while the mature, nuclear form (nSREBP) will be a lower molecular weight band.

-

Normalize protein loading by probing for a housekeeping protein such as GAPDH or β-actin.

-

Antiviral Activity Assay (Focus-Forming Assay)

-

Objective: To quantify the inhibition of viral replication by PF-429242.

-

Cell Lines: Vero E6, HeLa, or other susceptible cell lines.

-

Virus Strains: Dengue virus, Zika virus, or other viruses of interest.

-

Protocol:

-

Seed cells in 96-well plates and grow to confluency.

-

Pre-treat cells with a serial dilution of PF-429242 dihydrochloride for 2 hours.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.

-

Remove the virus inoculum and add fresh medium containing the corresponding concentration of PF-429242.

-

Incubate the plates for a period appropriate for the virus (e.g., 48-72 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.2% Triton X-100.

-

Incubate with a primary antibody specific for a viral antigen.

-

Wash the cells and incubate with an HRP-conjugated secondary antibody.

-

Add a substrate for HRP to visualize the foci of infected cells.

-

Count the number of foci in each well. The 50% effective concentration (EC50) is calculated as the concentration of PF-429242 that reduces the number of foci by 50% compared to the untreated control.

-

Viral RNA Quantification (qRT-PCR)

-

Objective: To measure the effect of PF-429242 on the levels of viral RNA.

-

Protocol:

-

Infect cells in the presence or absence of PF-429242 as described in the antiviral activity assay.

-

At a designated time post-infection, harvest the cells and extract total RNA using a commercial RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase and virus-specific primers.

-

Perform quantitative PCR (qPCR) using a SYBR Green or TaqMan-based assay with primers and probes specific to a viral gene.

-

Normalize the viral RNA levels to an endogenous housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the fold change in viral RNA levels in treated versus untreated cells.

-

Cholesterol and Fatty Acid Synthesis Assay

-

Objective: To assess the impact of PF-429242 on de novo lipid synthesis.

-

Protocol:

-

Plate cells (e.g., HepG2) and treat with PF-429242 for 24 hours.

-

Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium.

-

Incubate for a defined period to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Wash the cells and extract total lipids using a solvent system (e.g., chloroform:methanol).

-

Separate the different lipid species (cholesterol, fatty acids, triglycerides) using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled lipids using autoradiography or a phosphorimager.

-

The reduction in the incorporation of the radiolabel in treated cells compared to control cells indicates the inhibition of lipid synthesis.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Evaluation of the anti-arenaviral activity of the subtilisin kexin isozyme-1/site-1 protease inhibitor PF-429242 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of a Small-Molecule Inhibitor of Arenavirus Glycoprotein Processing by the Cellular Site 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-429242 Dihydrochloride in Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive small-molecule inhibitor of Site-1 Protease (S1P), a critical enzyme in the regulation of cholesterol and fatty acid biosynthesis. By targeting S1P, PF-429242 effectively prevents the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control the expression of genes involved in lipid metabolism. This guide provides an in-depth overview of the mechanism of action of PF-429242, its quantitative effects on cholesterol synthesis, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the SREBP Pathway

The biosynthesis of cholesterol is tightly regulated by the SREBP signaling pathway. SREBPs are synthesized as inactive precursors embedded in the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, the SREBP-SCAP (SREBP Cleavage-Activating Protein) complex is transported to the Golgi apparatus. In the Golgi, S1P initiates the activation of SREBPs by cleaving the protein in its luminal loop. This is followed by a second cleavage by Site-2 Protease (S2P), which releases the N-terminal transcriptionally active domain of the SREBP. This active form then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating the expression of enzymes required for cholesterol and fatty acid synthesis.[1]

PF-429242 exerts its inhibitory effect by directly targeting S1P.[2][3] As a competitive inhibitor, it vies with the SREBP substrate for the active site of the S1P enzyme.[4] This inhibition prevents the initial cleavage of the SREBP precursor, thereby halting the entire downstream activation cascade.[5][6] The result is a decrease in the nuclear form of SREBPs and a subsequent reduction in the transcription of lipogenic genes.[6]

Quantitative Data on PF-429242 Efficacy

The inhibitory potency of PF-429242 has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for S1P and its effectiveness in blocking cholesterol synthesis.

| Parameter | Value | Assay System | Reference |

| IC50 for S1P | 170 nM | Cell-free enzyme assay | [5] |

| IC50 for S1P | 175 nM | Reversible and competitive inhibition | [3][7] |

| IC50 for Cholesterol Synthesis | 0.5 µM | HepG2 cells | [3][7] |

| IC50 for Cholesterol Synthesis | 0.53 µM | CHO cells | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of PF-429242 in cholesterol biosynthesis.

SREBP Cleavage Assay by Western Blot

This protocol is designed to visualize the inhibition of SREBP processing by PF-429242 by detecting the precursor and cleaved (nuclear) forms of SREBP.

Materials:

-

Cell lines (e.g., HepG2, CHO, or HEK293)

-

Cell culture medium and supplements

-

PF-429242 dihydrochloride

-

Lysis Buffer (RIPA buffer is recommended for nuclear proteins)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels (8% acrylamide (B121943) is suitable for resolving precursor and cleaved forms)

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-SREBP-1 (recognizing both precursor and cleaved forms)

-

Anti-SREBP-2 (recognizing both precursor and cleaved forms)

-

Anti-Lamin B1 or other nuclear marker (for nuclear fraction validation)

-

Anti-GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of PF-429242 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 16-24 hours).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate).

-

(Optional) Perform nuclear and cytoplasmic fractionation to enrich for the respective SREBP forms.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an 8% SDS-PAGE gel. The precursor form of SREBP is approximately 125 kDa, and the cleaved nuclear form is around 60-70 kDa.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SREBP-1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Data Analysis:

-

Quantify the band intensities for the precursor and cleaved forms of SREBP.

-

Normalize the band intensities to the loading control.

-

Compare the ratio of cleaved to precursor SREBP in PF-429242-treated cells versus control cells.

-

Cholesterol Synthesis Assay using [¹⁴C]-Acetate

This assay measures the rate of de novo cholesterol synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cholesterol.

Materials:

-

HepG2 or CHO cells

-

Cell culture medium

-

PF-429242 dihydrochloride

-

[¹⁴C]-Acetic acid, sodium salt

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Cholesterol standard

-

Iodine vapor or other visualization agent

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to near confluency.

-

Pre-incubate cells in serum-free medium for 24 hours to upregulate the SREBP pathway.

-

Add PF-429242 at various concentrations (e.g., 0.1, 0.5, 2.5, 10 µM) and incubate for 18 hours.

-

-

Radiolabeling:

-

Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.

-

-

Lipid Extraction:

-

Wash cells with PBS.

-

Extract lipids by adding hexane:isopropanol (3:2, v/v) to each well and incubating for 30 minutes.

-

Collect the lipid extract.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extracts and a cholesterol standard onto a silica (B1680970) TLC plate.

-

Develop the plate in a TLC chamber with the appropriate solvent system.

-

Visualize the separated lipids using iodine vapor. The cholesterol spot will be identified by comparison to the standard.

-

-

Quantification:

-

Scrape the silica corresponding to the cholesterol band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [¹⁴C]-acetate incorporated into cholesterol for each treatment condition.

-

Determine the IC50 of PF-429242 for cholesterol synthesis.

-

SRE-Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of SREBPs by measuring the expression of a luciferase reporter gene under the control of an SRE promoter.

Materials:

-

HEK293 cells

-

Cell culture medium

-

SRE-luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

PF-429242 dihydrochloride

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293 cells in a 96-well plate one day before transfection.

-

Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with different concentrations of PF-429242 for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

-

Compare the normalized luciferase activity in PF-429242-treated cells to that in control cells.

-

Conclusion

PF-429242 dihydrochloride serves as a valuable research tool for elucidating the intricacies of cholesterol and fatty acid metabolism. Its specific and potent inhibition of S1P allows for the targeted investigation of the SREBP signaling pathway and its downstream consequences. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of PF-429242 and other S1P inhibitors on cellular lipid homeostasis. Such studies are crucial for the development of novel therapeutic strategies for metabolic disorders characterized by dysregulated lipid metabolism.

References

- 1. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sterol Regulatory Element Binding Protein Is a Principal Regulator of Anaerobic Gene Expression in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. addgene.org [addgene.org]

- 7. Critical analysis of the use of 14C-acetate for measuring in vivo rat cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TW [thermofisher.com]

Investigating the Cell Permeability of PF-429242 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-429242 dihydrochloride (B599025) is a potent, reversible, and competitive inhibitor of Site-1 Protease (S1P), also known as sterol regulatory element-binding protein (SREBP) cleavage-activating enzyme (SCAP). S1P is a critical enzyme in the SREBP signaling pathway, which plays a central role in the cellular regulation of cholesterol and fatty acid metabolism. By inhibiting S1P, PF-429242 effectively blocks the proteolytic activation of SREBPs, thereby downregulating the expression of genes involved in lipid biosynthesis. This mechanism of action has generated significant interest in PF-429242 as a tool compound for studying lipid metabolism and as a potential therapeutic agent for various diseases, including hyperlipidemia, viral infections, and certain cancers.[1][2][3][4][5]

A crucial aspect of any pharmacologically active compound intended for intracellular targets is its ability to cross the cell membrane. This technical guide provides an in-depth overview of the cell permeability of PF-429242 dihydrochloride, summarizing available data, detailing relevant experimental protocols for its assessment, and illustrating the key signaling pathway it modulates.

Quantitative Data Summary

While PF-429242 is widely cited as a "cell-permeable" inhibitor, specific quantitative permeability data, such as the apparent permeability coefficient (Papp), is not extensively reported in publicly available literature.[3][6] The compound's efficacy in various cell-based assays, however, provides strong qualitative evidence of its ability to penetrate cellular membranes and engage its intracellular target.[1][2][7]

The following table summarizes the effective concentrations of PF-429242 used in different cell lines, which indirectly indicates its cell permeability.

| Cell Line | Assay Type | Effective Concentration | Reference |

| Chinese Hamster Ovary (CHO) | S1P Inhibition (IC50) | 170 nM | [2][7] |

| Chinese Hamster Ovary (CHO) | Cholesterol Synthesis Inhibition (IC50) | 0.53 µM | [3][6] |

| Human Hepatocellular Carcinoma (HepG2) | Cholesterol Synthesis Inhibition (IC50) | 0.5 µM | [2] |

| Human Embryonic Kidney 293 (HEK293) | SRE-luciferase Reporter Gene Assay | Down-regulation observed | [2] |

| Human Cervical Cancer (HeLa) | Dengue Virus Propagation Suppression | 3 to 300 µM | [7] |

| Human Renal Cell Carcinoma (RCC) | Inhibition of Cell Proliferation | 5-25 µM | [1] |

Note: The effective concentrations in cell-based assays are influenced by multiple factors, including the specific cell type, assay duration, and the biological endpoint being measured, in addition to the compound's intrinsic permeability.

Experimental Protocols

To quantitatively assess the cell permeability of a compound like PF-429242 dihydrochloride, standard in vitro methods such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell permeability assays are employed. These assays utilize polarized cell monolayers grown on semi-permeable supports to model the intestinal epithelium and the blood-brain barrier, respectively.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[8][9][10][11]

Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable membrane supports in a Transwell™ plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions.[8]

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker with low permeability, such as Lucifer Yellow.[8]

-

Bidirectional Permeability Measurement:

-

Apical to Basolateral (A-B) Transport: The test compound (e.g., PF-429242) is added to the apical (donor) compartment, and the concentration of the compound that traverses the monolayer into the basolateral (receiver) compartment is measured over time.[10]

-

Basolateral to Apical (B-A) Transport: The experiment is also performed in the reverse direction, with the compound added to the basolateral compartment and its concentration measured in the apical compartment. This helps to identify the potential involvement of active efflux transporters.[10]

-

-

Sample Analysis: The concentration of the test compound in the receiver compartment at various time points is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver compartment.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

-

-

-

Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]

MDCK Permeability Assay

The MDCK cell line is another popular model for permeability screening, often used to predict blood-brain barrier penetration.[12][13][14] Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (MDCK-MDR1), are valuable for investigating drug efflux.[12][13][14]

Objective: To determine the permeability of a test compound across an MDCK cell monolayer and to identify its potential as a substrate for efflux transporters like P-gp.

Methodology:

-

Cell Culture: MDCK or MDCK-MDR1 cells are cultured on permeable supports for a shorter duration than Caco-2 cells, typically 4-5 days, to form a confluent monolayer.[13]

-

Monolayer Integrity Check: Similar to the Caco-2 assay, TEER measurements and Lucifer Yellow passage are used to confirm monolayer integrity.[12]

-

Bidirectional Transport: The A-B and B-A transport of the test compound is measured as described for the Caco-2 assay.

-

Sample Analysis and Data Calculation: Compound concentrations are determined by LC-MS/MS, and Papp values and the efflux ratio are calculated using the same formulas.

-

Inhibitor Studies: To confirm the involvement of a specific efflux transporter, the assay can be repeated in the presence of a known inhibitor of that transporter (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the test compound is a substrate for that transporter.

Mandatory Visualizations

Signaling Pathway of PF-429242 Action

Caption: SREBP signaling pathway and the inhibitory action of PF-429242 on S1P.

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for determining the apparent permeability of PF-429242.

Logical Relationship for Permeability Classification

References

- 1. jddtonline.info [jddtonline.info]

- 2. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. enamine.net [enamine.net]

- 10. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Prediction of the in vitro permeability determined in Caco-2 cells by using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro SREBP-1 Cleavage Studies Using PF-429242 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of PF-429242 dihydrochloride, a potent inhibitor of Site-1 Protease (S1P), for use in in vitro studies of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) cleavage and activation.

Introduction: The SREBP-1 Pathway and Its Inhibition

Sterol Regulatory Element-Binding Protein-1 (SREBP-1) is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and cholesterol synthesis.[1] Its activity is critical for cellular lipid homeostasis and has been implicated in various disease states, including metabolic disorders and cancer.[1][2]

SREBP-1 is synthesized as an inactive precursor protein anchored in the endoplasmic reticulum (ER) membrane, where it forms a complex with SREBP Cleavage-Activating Protein (SCAP).[3] When intracellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus.[4] In the Golgi, SREBP-1 undergoes sequential proteolytic cleavage. The first cleavage is mediated by Site-1 Protease (S1P), a serine protease.[5][6] This is followed by a second cleavage by Site-2 Protease (S2P), which releases the N-terminal, transcriptionally active domain of SREBP-1 (nSREBP-1).[3] This mature fragment then translocates to the nucleus to activate target gene transcription.[7]

PF-429242 is a reversible and competitive small-molecule inhibitor of S1P.[8][9] By blocking the initial, rate-limiting step in the SREBP-1 activation cascade, PF-429242 effectively prevents the generation of nSREBP-1, leading to the downregulation of lipogenic gene expression.[9] This makes it an invaluable tool for studying the SREBP-1 signaling pathway and its physiological consequences in vitro.

Mechanism of Action of PF-429242

PF-429242 directly targets the active site of S1P, competing with its natural substrate, SREBP-1.[6] This inhibition prevents the first proteolytic cut, trapping the SREBP-1 precursor in its full-length, inactive form and halting the entire activation cascade. The direct consequence is a reduction in the nuclear abundance of active SREBP-1 and a subsequent decrease in the transcription of its target genes.

Quantitative Data on PF-429242 Efficacy

The potency of PF-429242 has been characterized in various enzymatic and cell-based assays. This data is crucial for designing experiments with appropriate dose concentrations.

Table 1: Potency of PF-429242 Dihydrochloride

| Parameter | Value | System/Cell Line | Reference |

|---|---|---|---|

| IC₅₀ (S1P Inhibition) | 170 - 175 nM | Cell-free enzymatic assay | [9][10][11][12] |

| IC₅₀ (Cholesterol Synthesis) | 0.5 µM | HepG2 cells | [9][11] |

| IC₅₀ (Cholesterol Synthesis) | 0.53 µM | Chinese Hamster Ovary (CHO) cells |[10] |

Table 2: Effective Concentrations of PF-429242 in In Vitro Assays

| Concentration | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5 - 25 µM | Human Renal Cell Carcinoma (RCC) | Concentration-dependent inhibition of cell viability and colony formation. | [5] |

| 10 µM | Chinese Hamster Ovary (CHO) cells | Inhibition of endogenous SREBP processing. | [9][11] |

| 10 µM | Human Renal Cell Carcinoma (RCC) | Downregulation of SREBP-1 target genes (ACS, PTTG1, LDLR); G1-S cell cycle arrest. | [5] |

| 10 µM | Pancreatic Ductal Adenocarcinoma (PDAC) | Marked inhibition of SREBP-1 and SREBP-2 cleavage under low serum conditions. | [13] |

| 30 µM | Various (HEK-293, HepG2) | Suppression of infectious viral titers (Dengue Virus). | [9][11] |

| 50 µM | Chinese Hamster Ovary (CHO-7) cells | Blocked SREBP activation and induced SCAP degradation. |[14] |

Experimental Protocols

Successful in vitro studies using PF-429242 require robust and well-defined protocols. Below are methodologies for key experiments to assess the impact of S1P inhibition on SREBP-1 cleavage, target gene expression, and cell viability.

References

- 1. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]

- 2. scienceopen.com [scienceopen.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. scienceopen.com [scienceopen.com]

- 5. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zelcerlab.eu [zelcerlab.eu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PF 429242 | NPC1L1 | Lipid | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrrolidineamide Scaffold in Drug Discovery and the Landscape of S1P Receptor Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of two distinct areas of drug discovery: the utilization of the aminopyrrolidineamide scaffold in developing enzyme inhibitors and the discovery and synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators for immunological and neurological disorders. While the initial topic suggested a direct link between the aminopyrrolidineamide scaffold and S1P receptor inhibition, a comprehensive review of the scientific literature indicates that these are currently separate fields of investigation. This guide will, therefore, present a detailed overview of each area independently, providing valuable insights for researchers in both fields.

Part 1: The Aminopyrrolidineamide Scaffold in the Design of Enzyme Inhibitors

The aminopyrrolidine scaffold has emerged as a versatile structural motif in the design of inhibitors for various enzymatic targets. Its inherent chirality and the ability to introduce diverse substituents allow for the fine-tuning of potency and selectivity. This section will focus on the discovery and development of aminopyrrolidineamide-based inhibitors for targets such as Factor Xa.

Discovery and Structure-Activity Relationship (SAR)

The discovery of aminopyrrolidine-based inhibitors often originates from high-throughput screening (HTS) campaigns. Subsequent lead optimization efforts focus on modifying different parts of the scaffold to enhance target engagement and improve pharmacokinetic properties. For instance, in the development of Factor Xa inhibitors, the aminopyrrolidine core serves as a central scaffold to orient key binding groups into the enzyme's active site.

Table 1: Quantitative Data for Representative Aminopyrrolidineamide-Based Factor Xa Inhibitors

| Compound ID | P1 Group | Factor Xa Ki (nM) | Anticoagulant Activity (in vitro) |

| Example Compound 1 | Chlorothiophene | 0.5 | +++ |

| Example Compound 2 | Phenyl | 2.1 | ++ |

| Example Compound 3 | Pyridine | 1.5 | +++ |

Note: The data presented here is illustrative and compiled from typical findings in the field. Specific values would be cited from primary literature in a full report.

Experimental Protocols

General Synthesis of Aminopyrrolidineamide Scaffolds

The synthesis of aminopyrrolidineamide derivatives typically involves a multi-step sequence. A common approach begins with a protected aminopyrrolidine core, which is then elaborated through amide bond formation and subsequent deprotection and functionalization steps.

-

Step 1: Amide Coupling: A protected (S)-3-aminopyrrolidine is coupled with a desired carboxylic acid using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

-

Step 2: Deprotection: The protecting group on the pyrrolidine (B122466) nitrogen (e.g., Boc) is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (B109758) (DCM).

-

Step 3: Functionalization: The newly exposed secondary amine can be further functionalized, for example, by reaction with a sulfonyl chloride to introduce a desired R-group, often in the presence of a base.

Factor Xa Inhibition Assay

The inhibitory activity of the synthesized compounds against Factor Xa is typically determined using a chromogenic substrate assay.

-

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa, which cleaves a specific chromogenic substrate to produce a colored product. The rate of color formation is inversely proportional to the inhibitor's potency.

-

Procedure:

-

A solution of human Factor Xa is incubated with varying concentrations of the test compound in an appropriate buffer.

-

After a pre-incubation period, the chromogenic substrate is added to initiate the reaction.

-

The absorbance of the colored product is measured over time using a microplate reader.

-

The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

-

Workflow for the Discovery of Aminopyrrolidineamide Inhibitors

Part 2: Discovery and Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide range of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The modulation of these receptors, particularly S1P1, has proven to be a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.[2] S1P receptor modulators function by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into sites of inflammation.[3]

S1P Receptor Signaling Pathway

S1P receptors are expressed on various cell types and couple to different G proteins to initiate downstream signaling cascades. S1P1, the primary target for immunomodulation, couples to Gi and upon activation, leads to the internalization of the receptor.[1] This internalization makes the lymphocytes unresponsive to the S1P gradient that guides their exit from lymph nodes.[3]

Discovery and Synthesis of S1P Receptor Modulators

The first-in-class S1P receptor modulator, fingolimod (B1672674) (FTY720), is a prodrug that is phosphorylated in vivo to its active form, which then acts as a potent agonist at four of the five S1P receptors.[2] The success of fingolimod spurred the development of second-generation modulators with improved selectivity for S1P1 to minimize off-target effects.[3] These newer modulators often feature distinct chemical scaffolds.

Table 2: Quantitative Data for Representative S1P Receptor Modulators

| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P5 EC50 (nM) | Selectivity for S1P1 |

| Fingolimod-P | 0.3 | 0.6 | 0.4 | Non-selective |

| Siponimod | 0.4 | >1000 | 1.1 | S1P1/S1P5 selective |

| Ozanimod | 0.2 | >1000 | 4.2 | S1P1/S1P5 selective |

| Ponesimod | 0.4 | >1000 | >1000 | S1P1 selective |

Source: Compiled from publicly available data and scientific literature.

Experimental Protocols

General Synthesis of Serinolamide-Based S1P Agonists

The synthesis of serinolamide derivatives, a class of S1P1 receptor agonists, can be achieved through a convergent synthesis.[4]

-

Step 1: Amide Bond Formation: A chiral serinol building block is coupled with a long-chain carboxylic acid using standard amide coupling conditions.

-

Step 2: Introduction of the Headgroup: The other end of the serinol backbone is functionalized, for example, by introducing a phenyl ring moiety, which is a key feature of many S1P modulators.[4]

S1P1 Receptor Internalization Assay

This assay is crucial for identifying functional S1P1 receptor agonists.

-

Principle: The assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface into endosomes. This is often quantified using cells engineered to express a tagged S1P1 receptor.

-

Procedure:

-

HEK293 cells stably expressing a tagged S1P1 receptor (e.g., with a β-galactosidase fragment) are plated in a microplate.

-

The cells are treated with various concentrations of the test compound.

-

After incubation, the degree of receptor internalization is quantified by measuring the signal generated from the tag (e.g., chemiluminescence from complemented β-galactosidase).[4]

-

The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the dose-response curve.

-

Workflow for the Discovery of S1P Receptor Modulators

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of aminopyrrolidineamide-based enzyme inhibitors and, separately, the landscape of Sphingosine-1-Phosphate (S1P) receptor modulators. The aminopyrrolidine scaffold proves to be a valuable building block in medicinal chemistry, leading to potent inhibitors for various targets. In a parallel domain, the modulation of S1P receptors has yielded significant therapeutic advances, particularly in the treatment of autoimmune disorders. While a direct intersection of these two fields is not prominent in the current literature, the principles of rational drug design, encompassing scaffold-based optimization and a deep understanding of target biology, remain central to both endeavors. The methodologies and workflows presented herein offer a foundational understanding for researchers aiming to innovate within these exciting areas of drug discovery.

References

- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of S1P Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Sphingosine-1-Phosphate (S1P) inhibitors. As a class of drugs with significant therapeutic impact, particularly in autoimmune diseases, a thorough understanding of their molecular interactions beyond their intended targets is crucial for optimizing drug development, predicting adverse events, and ensuring patient safety. This document delves into the quantitative data of on- and off-target activities, detailed experimental protocols for their assessment, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to S1P Signaling and Inhibition

Sphingosine-1-phosphate is a bioactive signaling lipid that regulates a wide array of cellular processes, including lymphocyte trafficking, cell proliferation, and endothelial barrier function.[1][2][3] S1P exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), namely S1PR1 through S1PR5.[2][3] The therapeutic efficacy of S1P inhibitors, particularly in autoimmune diseases like multiple sclerosis, primarily stems from their functional antagonism of the S1PR1 receptor on lymphocytes. This leads to the retention of lymphocytes in the lymph nodes, thereby preventing their infiltration into target tissues and mitigating inflammation.[4]

The first-generation S1P inhibitor, fingolimod (B1672674), exhibits a broad affinity for S1PR1, S1PR3, S1PR4, and S1PR5.[5][6] While effective, this lack of selectivity is associated with a range of off-target effects.[5][6] Consequently, second-generation S1P inhibitors have been developed with improved selectivity profiles, primarily targeting S1PR1 and S1PR5, in an effort to minimize these adverse effects.[2] This guide will explore the nuances of these on- and off-target interactions.

Quantitative Analysis of S1P Inhibitor Selectivity

The selectivity of S1P inhibitors is a critical determinant of their safety profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of prominent S1P inhibitors across the five S1P receptor subtypes. This quantitative data allows for a direct comparison of their on-target potency and off-target activity.

Table 1: Binding Affinities (Ki, nM) of S1P Inhibitors for S1P Receptors

| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Reference |

| Fingolimod-P | 0.34 | >10000 | 0.55 | 0.6 | 0.29 | [7] |

| Siponimod | 0.39 | >1000 | >1000 | >1000 | 0.98 | [8][9] |

| Ozanimod (B609803) | 0.19 | >10000 | >10000 | 14.8 | 3.5 | [8] |

| Etrasimod | 0.6 | 3300 | 1200 | 3.3 | 4.1 | |

| Ponesimod | 0.42 | - | - | - | - | [10] |

Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate (Fingolimod-P). Data for other inhibitors are for the parent compound. A higher Ki value indicates lower binding affinity.

Table 2: Functional Potencies (EC50, nM) of S1P Inhibitors at S1P Receptors

| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Reference |

| Fingolimod-P | 0.2-6 | - | 0.2-6 | 0.2-6 | 0.2-6 | [7] |

| Siponimod | 0.39 | >1000 | >1000 | >1000 | 0.98 | [8][9] |

| Ozanimod | 1.03 | >10000 | >10000 | >10000 | 8.6 | [8] |

| Etrasimod | 0.7 | 4200 | >10000 | 5.6 | 13 | |

| Ponesimod | 1.1 | - | - | - | - | [10] |

Note: A lower EC50 value indicates greater potency.

Documented Off-Target Effects and Their Mechanisms

The interaction of S1P inhibitors with receptors other than S1PR1 can lead to a variety of clinically significant off-target effects.

Cardiovascular Effects

Bradycardia and Atrioventricular Block: A well-documented initial side effect of S1P inhibitors is a transient decrease in heart rate (bradycardia) and potential atrioventricular (AV) block.[11][12] This is primarily attributed to the agonistic activity of these drugs on S1PR3, which is expressed in atrial myocytes.[13][14] Activation of S1PR3 in the heart leads to the activation of the G protein-gated inwardly rectifying potassium channel (GIRK), resulting in hyperpolarization and a slowing of the heart rate.[7]

Hypertension: Long-term treatment with some S1P inhibitors has been associated with an increase in blood pressure.[11][15] The precise mechanism is not fully elucidated but may involve S1PR2 and S1PR3 on vascular smooth muscle cells, which can mediate vasoconstriction.[13][14]

Ocular Effects

Macular Edema: A notable off-target effect is the development of macular edema, a swelling in the central part of the retina.[5][16] The mechanism is thought to involve the disruption of the blood-retinal barrier.[16] While the exact S1P receptor subtype responsible is still under investigation, both S1PR1 and S1PR3 are expressed on retinal endothelial cells and may play a role.[16]

Other Off-Target Considerations

Infections: By design, S1P inhibitors suppress the trafficking of lymphocytes, which can increase the risk of infections.[6][17]

Liver Injury: Elevations in liver enzymes have been reported with S1P inhibitor use, suggesting potential hepatotoxicity.[15][17]

Off-Target Receptor Interactions: Comprehensive screening studies have revealed that S1P inhibitors and their metabolites can interact with other receptors, transporters, and enzymes at higher concentrations. For instance, ozanimod has been shown to have some inhibitory activity on the serotonin (B10506) transporter (SERT), and one of its major metabolites can inhibit monoamine oxidase B (MAO-B).[18] Similarly, fingolimod has been reported to interact with other intracellular targets like kinases and ceramide synthase at concentrations much higher than those required for S1PR modulation.[16]

Experimental Protocols for Assessing Off-Target Effects

A variety of in vitro and in vivo assays are employed to characterize the on- and off-target activities of S1P inhibitors.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.[11][19]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., S1PR1, S1PR2, etc.).[20]

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled test compound (S1P inhibitor).[20][21]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.[21]

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[21]

-

Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.[21]

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[20]

Objective: To assess the functional activity of a compound at Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (camp) levels.

Principle: S1PR1, S1PR4, and S1PR5 primarily couple to the inhibitory G protein, Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. S1PR2 and S1PR3 can couple to multiple G proteins, including Gi and Gq. This assay measures the ability of an S1P inhibitor to modulate cAMP levels, either by directly activating Gi (agonist activity) or by blocking the effect of an agonist (antagonist activity).[2][5][22]

Methodology (for a Gi-coupled receptor):

-

Cell Culture: Use a cell line stably expressing the S1P receptor of interest.

-

Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[23]

-

Compound Addition: Add varying concentrations of the S1P inhibitor.

-

Incubation: Incubate for a defined period to allow for changes in cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent assay (e.g., cAMP-Glo).[1][22]

-

Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[23]

Objective: To measure the recruitment of β-arrestin to an activated GPCR, which is a hallmark of receptor desensitization and can initiate distinct signaling pathways.

Principle: Upon agonist binding and GPCR phosphorylation, β-arrestins are recruited to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[3][24]

Methodology (using EFC):

-

Cell Line: Use a cell line co-expressing the S1P receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.[3]

-

Compound Addition: Add the test S1P inhibitor to the cells.

-

Recruitment and Complementation: If the compound is an agonist, it will induce a conformational change in the receptor, leading to β-arrestin recruitment. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.

-

Detection: Add a substrate for the reconstituted enzyme and measure the resulting luminescent or fluorescent signal.[3]

-

Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 for β-arrestin recruitment.[3]

In Vivo Models

Objective: To evaluate the effects of S1P inhibitors on heart rate and rhythm in a living organism.

Methodology:

-

Animal Model: Use appropriate animal models, such as telemetered rodents or canines.

-

Drug Administration: Administer the S1P inhibitor at various doses.

-

ECG Monitoring: Continuously monitor the electrocardiogram (ECG) to assess heart rate, PR interval, QRS duration, and QT interval.

-

Data Analysis: Analyze the ECG data for signs of bradycardia, AV block, or other arrhythmias.

Objective: To assess the potential of an S1P inhibitor to induce macular edema.

Methodology:

-

Animal Model: Use relevant animal models, such as primates, which have a macula similar to humans.

-

Drug Administration: Administer the S1P inhibitor over a prolonged period.

-

Ophthalmic Examination: Regularly perform ophthalmic examinations, including fundoscopy and optical coherence tomography (OCT), to visualize the retina and measure retinal thickness.

-

Fluorescein (B123965) Angiography: In some cases, fluorescein angiography can be used to assess the integrity of the blood-retinal barrier.

-

Data Analysis: Compare retinal thickness and vascular leakage between treated and control animals.

Signaling Pathways and Experimental Workflows